6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine
Overview
Description
The compound “6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom . This group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been a topic of interest in recent years . For example, the alkylation of 6-(polyfluoro)alkyl-2-thiouracils with 4-bromobutyl acetate in refluxing acetonitrile in the presence of K2CO3 proceeds regioselectively to give S, O-disubstituted pyrimidines as the major products and S,N-isomers as the minor ones .Molecular Structure Analysis
The molecular structure of a compound can be determined using various computational methods. For example, atomic geometry, Mulliken charges, and vibrational wavenumbers can be determined by Hartree–Fock (HF) and DFT calculations in the B3LYP framework with the 6-311++G(d,p) basis set .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in chemical reactions . It is often used in reactions that introduce a trifluoromethyl group into an organic compound . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties can be determined .Scientific Research Applications
Fluoroalkylation in Aqueous Media
Fluoroalkylation, including trifluoromethylation, is a critical process in developing pharmaceuticals, agrochemicals, and functional materials due to its influence on the physical, chemical, and biological properties of molecules. Recent advancements have led to more environment-friendly fluoroalkylation reactions in water or with water presence, marking a significant step towards green chemistry. These developments underscore the importance of fluoroalkyl groups like trifluoromethyl in modern synthesis, providing a foundation for further exploration in the context of environmental sustainability and efficiency (Hai‐Xia Song et al., 2018).
Degradation of Nitrogen-Containing Hazardous Compounds
Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds, improving treatment schemes' efficacy. The global concern over toxic amino-compounds in water necessitates technologies focusing on degradation aspects. AOPs, particularly ozone and Fenton processes, demonstrate high reactivity towards amines, dyes, and pesticides, underscoring the potential of carefully optimized conditions for efficient degradation. This research directs future efforts towards understanding the environmental impact of nitrogen-containing compounds and developing targeted degradation strategies (Akash P. Bhat & P. Gogate, 2021).
Antitubercular Drug Design
The trifluoromethyl group (-CF3) has been identified as a significant pharmacophore in antitubercular research due to its ability to modulate pharmacodynamic and pharmacokinetic behavior. The inclusion of -CF3 in antitubercular agents has shown potential improvements in their potency. This review highlights the strategic placement of trifluoromethyl substituents in antitubercular scaffolds, providing insights for researchers to design more effective antitubercular agents. The analysis underscores the unique advantages of the -CF3 group in enhancing lipophilicity and overall drug efficacy, contributing to modern antitubercular drug design (Sidharth Thomas, 1969).
Removal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS)
Amine-functionalized sorbents have shown promise in removing PFAS from water supplies, addressing the challenges posed by these persistent environmental pollutants. The effectiveness of aminated sorbents in PFAS removal relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. This critical review presents an analysis of amine-containing sorbents' development and application, highlighting the need for innovative sorbent designs to enhance PFAS control in municipal water and wastewater treatment. This research is pivotal for developing next-generation sorbents tailored to the complexities of PFAS removal, contributing to safer drinking water standards (M. Ateia et al., 2019).
Mechanism of Action
The mechanism of action of trifluoromethyl-containing compounds can vary depending on the specific compound and its intended use. For example, trifluoperazine, a typical antipsychotic primarily used to treat schizophrenia, blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5,9H,2,4,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXDFXSCHGSKFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628091 | |
Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68755-40-8 | |
Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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